2-Cyclopropoxy-5-isopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C15H21NO2 This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzamide core, along with N,N-dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-isopropoxy-N,N-dimethylbenzamide typically involves the reaction of a suitable benzoyl chloride derivative with cyclopropanol and isopropanol under controlled conditions. The reaction is facilitated by the presence of a base such as triethylamine, which helps in the formation of the desired amide bond. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropoxy-5-isopropyl-N,N-dimethylbenzamide
- 2-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide
- 2-Cyclopropoxy-5-ethoxy-N,N-dimethylbenzamide
Uniqueness
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylbenzamide is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-cyclopropyloxy-N,N-dimethyl-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H21NO3/c1-10(2)18-12-7-8-14(19-11-5-6-11)13(9-12)15(17)16(3)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
ZIXNILUCVHLSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.